[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
The compound [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate belongs to the 1,8-naphthyridine class, a heterocyclic scaffold known for diverse pharmacological applications. Its structure features:
- 1-Ethyl group at position 1.
- 7-Methyl group at position 5.
- [(3-Ethylphenyl)carbamoyl]methyl ester at position 2.
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-15-7-6-8-16(11-15)24-19(26)13-29-22(28)18-12-25(5-2)21-17(20(18)27)10-9-14(3)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGAEDZTKFCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the carbamoyl group and the ethyl and methyl substituents. Common reagents used in these reactions include ethylating agents, methylating agents, and carbamoylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis, real-time monitoring, and purification processes to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres. Substitution reactions often involve the use of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Overview
The compound [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule belonging to the class of naphthyridine derivatives. Its unique structure, featuring a carbamoyl group and a naphthyridine core, suggests significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity. Key areas of research include:
- Anticancer Activity : Studies suggest that compounds like this compound may inhibit enzymes involved in cell proliferation and DNA synthesis, making them candidates for cancer treatment .
- Antimicrobial Properties : Research indicates that naphthyridine derivatives can exhibit significant antimicrobial activity against various pathogens, thus highlighting their potential in developing new antibiotics or antifungal agents .
Organic Synthesis
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its versatility allows it to be used in the production of more complex molecules, which can be beneficial in drug development and material science .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of naphthyridine derivatives similar to this compound. The research demonstrated that these compounds could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of naphthyridine derivatives against resistant strains of bacteria. The study found that certain modifications to the naphthyridine structure significantly enhanced antibacterial activity, suggesting that compounds like this compound could be developed into new therapeutic agents for treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The biological and chemical properties of 1,8-naphthyridines are highly substituent-dependent. Below is a comparative analysis:
Key Observations :
- Position 1 : Alkyl or arylalkyl groups (e.g., ethyl, benzyl) modulate steric bulk and metabolic stability. Ethyl groups balance lipophilicity and synthetic accessibility .
- Position 3 : Ester or carboxylic acid groups influence solubility. Carbamoyl esters (as in the target compound) may enhance membrane permeability compared to carboxylates .
- Position 7 : Methyl or benzyl groups affect electronic properties; bulkier substituents (e.g., benzyl) may enhance receptor binding but reduce solubility .
Comparison with Analogous Pathways :
- Nalidixic acid derivatives: Require hydrolysis of ethyl esters to carboxylic acids, followed by organotin complexation for enhanced bioactivity .
- Anticancer analogs : Employ palladium-catalyzed coupling to introduce aryl/heteroaryl groups at position 7 .
Antimicrobial Activity
- Organotin derivatives: Exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli, surpassing parent carboxylates due to tin’s electrophilic character .
- Target compound : Expected to show moderate activity (inferred from carbamoyl ester’s lipophilicity), but direct data are lacking.
Central Nervous System (CNS) Effects
- 7-Benzyl derivative (NCA): Acts as a locomotor stimulant via norepinephrine modulation, unlike d-amphetamine’s dopamine-centric mechanism .
Structural and Crystallographic Insights
- Crystallography: Tools like SHELX and ORTEP have been used to resolve analogs (e.g., methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate monohydrate), confirming planar naphthyridine cores and hydrogen-bonding networks .
- Conformational flexibility : The carbamoyl ester in the target compound may adopt multiple rotamers, influencing receptor interactions .
Biological Activity
The compound [(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores its potential pharmacological properties, synthesis methods, and biological mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol. The structure includes a naphthyridine core, which is associated with various therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Carbamoylation : Introduction of the carbamoyl group to the naphthyridine framework.
- Methylation : Methyl groups are added to enhance biological activity.
- Esterification : Formation of the carboxylate moiety is crucial for solubility and bioavailability.
Biological Activity
Research indicates that naphthyridine derivatives exhibit a broad spectrum of biological activities, including:
- Antibacterial Activity : Naphthyridines have shown efficacy against various Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Some studies suggest potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antibacterial | Inhibition of DNA gyrase | , |
| Antitumor | Induction of apoptosis and inhibition of proliferation | , |
| Anti-inflammatory | Inhibition of cytokine release |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound inhibited bacterial growth in vitro, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Antitumor Activity : In a preclinical model, the compound exhibited significant tumor reduction in xenograft models, suggesting potential for further development as an anticancer agent.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by affecting cyclin-dependent kinases (CDKs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
